molecular formula C14H6N4O8 B11973937 2,5,7-Trinitro-9-oxofluorene-4-carboxamide CAS No. 93105-66-9

2,5,7-Trinitro-9-oxofluorene-4-carboxamide

Cat. No.: B11973937
CAS No.: 93105-66-9
M. Wt: 358.22 g/mol
InChI Key: FXCNNLGCNUONLQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The compound 2,5,7-Trinitro-9-oxofluorene-4-carboxamide derives its systematic name from the fluorene backbone, a bicyclic hydrocarbon system consisting of two benzene rings fused to a central five-membered ring. The IUPAC nomenclature prioritizes functional groups and substituents based on their hierarchical precedence. In this case:

  • The parent structure is 9H-fluorene , numbered such that the bridgehead positions are 9 and 9a.
  • Nitro groups (-NO₂) occupy positions 2, 5, and 7, reflecting their priority as electron-withdrawing substituents.
  • A ketone group (-C=O) at position 9 modifies the parent hydrocarbon to 9-oxo-9H-fluorene .
  • A carboxamide group (-CONH₂) at position 4 completes the substituent arrangement.

Thus, the full IUPAC name is 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxamide .

Structural Representation
The molecular formula is C₁₄H₄N₄O₈ , calculated by summing the contributions of the fluorene backbone (C₁₃H₁₀), three nitro groups (3 × NO₂), one ketone (O), and one carboxamide (CONH₂). Key structural features include:

  • A planar fluorene skeleton with conjugated π-electrons.
  • Nitro groups at positions 2, 5, and 7, creating a sterically crowded and electron-deficient aromatic system.
  • The carboxamide group at position 4, introducing hydrogen-bonding capabilities.

The SMILES notation for this compound is:

O=C1C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=C1C(=C(C(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Alternative Chemical Designations and Registry Numbers

While the exact CAS registry number for this compound is not explicitly documented in publicly available databases, structurally analogous compounds provide insight into naming conventions:

  • N,N-Dibutyl-2,5,7-trinitro-9-oxofluorene-4-carboxamide (CAS 883838-16-2), a derivative with substituted amide groups.
  • 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid (CBNumber CB8324173), the precursor carboxylic acid.

Common synonyms include:

  • 4-Carboxamido-2,5,7-trinitrofluoren-9-one
  • 9-Oxo-2,5,7-trinitrofluorene-4-carboxylic acid amide

Registry numbers for related compounds highlight the importance of substituent-specific identifiers. For example:

Compound CAS Number Molecular Formula
2,4,7-Trinitro-9-fluorenone 129-79-3 C₁₃H₅N₃O₇
Methyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate 24867-50-3 C₁₅H₇N₃O₉

Comparative Analysis of Fluorene Derivative Naming Conventions

Fluorene derivatives exhibit naming variations based on substituent positions and functional group priorities. The following table contrasts key examples:

Compound Substituents Nomenclature Features
This compound 2,5,7-NO₂; 9-O; 4-CONH₂ Carboxamide suffix (-carboxamide)
2,4,7-Trinitro-9-fluorenone 2,4,7-NO₂; 9-O Ketone suffix (-fluorenone)
N,N-Dibutyl-2,5,7-trinitro-9-oxofluorene-4-carboxamide 2,5,7-NO₂; 9-O; 4-CON(C₄H₉)₂ Alkyl-substituted amide designation

Key Observations:

  • Positional Isomerism : The numbering of nitro groups (e.g., 2,5,7 vs. 2,4,7) distinguishes isomers and impacts physicochemical properties such as solubility and reactivity.
  • Functional Group Hierarchy : Ketones (-one) take precedence over carboxylic acid derivatives (-carboxamide) in suffix selection, but substituent order in prefixes follows nitro groups due to alphabetical priority.
  • Substituent Complexity : Alkyl groups on the amide nitrogen (e.g., dibutyl in ) are denoted using N,N-di prefixes, whereas unsubstituted amides default to the -carboxamide suffix.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93105-66-9

Molecular Formula

C14H6N4O8

Molecular Weight

358.22 g/mol

IUPAC Name

2,5,7-trinitro-9-oxofluorene-4-carboxamide

InChI

InChI=1S/C14H6N4O8/c15-14(20)9-3-5(16(21)22)1-7-11(9)12-8(13(7)19)2-6(17(23)24)4-10(12)18(25)26/h1-4H,(H2,15,20)

InChI Key

FXCNNLGCNUONLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trinitro-9-oxofluorene-4-carboxamide typically involves the nitration of fluorene derivatives. One common method is the nitration of 9-fluorenone-4-carboxylic acid, followed by the conversion of the resulting trinitro compound to the carboxamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to avoid over-nitration and decomposition of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the highly reactive and potentially hazardous nitrating agents.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trinitro-9-oxofluorene-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can yield a variety of substituted fluorene compounds .

Scientific Research Applications

Medicinal Chemistry

2,5,7-Trinitro-9-oxofluorene-4-carboxamide has shown potential as a pharmacophore in drug development:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial respiratory functions .
  • Antioxidant Properties : In vitro assays demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, suggesting protective effects against oxidative stress .

Materials Science

The compound's unique structural properties make it valuable in developing advanced materials:

  • Graphene-Based Composites : Research has shown that this compound can be used to synthesize graphene-based inks with enhanced electrical properties. These materials are promising for applications in flexible electronics .

Environmental Studies

The environmental impact of nitro compounds is significant due to their potential toxicity and persistence:

  • Genotoxicity Studies : Research indicates that derivatives of this compound can exhibit mutagenic effects in microbial assays. Understanding these effects is crucial for assessing environmental risks associated with nitro compounds .

Case Studies

  • Antimicrobial Agents : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to traditional antibiotics. This highlights its potential as a lead compound for new antimicrobial therapies .
  • Cancer Treatment : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress responses. This positions it as a candidate for further research in oncology .
  • Graphene Ink Development : The synthesis of a novel graphene-based material using this compound has been reported to yield inks suitable for printed electronics, showcasing its versatility beyond traditional chemical applications .

Mechanism of Action

The mechanism of action of 2,5,7-Trinitro-9-oxofluorene-4-carboxamide involves its interaction with molecular targets through its nitro and carboxamide groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, electron transfer, and nucleophilic substitution. The specific pathways and molecular targets depend on the context of its application, such as its use in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5,7-Trinitro-9-oxofluorene-4-carboxamide with two closely related fluorene derivatives, highlighting functional group contributions, molecular properties, and research findings.

Table 1: Key Molecular Properties of Comparable Fluorene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
2,5,7-Trinitro-9H-fluorene-4-carboxylic acid C₁₄H₇N₃O₈ 345.223 3 nitro, carboxylic acid High density; explosive precursor
9-oxo-9H-fluorene-4-carboxamide C₁₄H₉NO₂ 223.227 Oxo, carboxamide Bioactive scaffold; PDB ligand
This compound* C₁₄H₆N₄O₇† ~342.18 (calculated) 3 nitro, oxo, carboxamide Hypothetical dual-functionality

*†Inferred formula based on structural analogy.

Functional Group Analysis

Nitro Groups: The three nitro groups in 2,5,7-Trinitro-9H-fluorene-4-carboxylic acid () contribute to its high molecular weight (345.223 g/mol) and likely explosive properties due to nitro’s oxidizing nature .

Oxo (Ketone) Group :

  • The oxo group at position 9 in 9-oxo-9H-fluorene-4-carboxamide () introduces electron-withdrawing effects, stabilizing the aromatic system and enhancing intermolecular interactions in biological systems .
  • In the target compound, this group may similarly modulate electronic properties, affecting reactivity in substitution or redox reactions.

Carboxamide vs. Carboxylic Acid: The carboxamide group in ’s compound (C₁₄H₉NO₂) reduces acidity compared to the carboxylic acid in (pKa ~2–3 vs. ~4–5 for carboxamide). This increases solubility in polar aprotic solvents and enhances hydrogen-bonding capacity, making it more suitable for biological applications . The target compound’s carboxamide group would likely confer similar advantages, such as improved bioavailability if used pharmaceutically.

Stability and Reactivity

  • Thermal Stability :
    ’s trinitro-carboxylic acid derivative is expected to exhibit low thermal stability due to nitro groups, a trait shared with the target compound. In contrast, ’s carboxamide lacks nitro groups, resulting in higher thermal stability (as indicated by its use in crystallography studies) .
  • Aromatic System : Both and the target compound feature a fluorene backbone with extended conjugation. However, the nitro groups in the target compound would reduce electron density, increasing susceptibility to nucleophilic attack compared to ’s carboxamide .

Biological Activity

2,5,7-Trinitro-9-oxofluorene-4-carboxamide (TNF-COOH) is a complex organic compound characterized by its unique molecular structure, which includes multiple nitro groups and a carboxamide functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science.

The molecular formula of this compound is C14H6N4O8. Its structure features three nitro groups attached to the fluorene skeleton, significantly enhancing its reactivity compared to similar compounds. The presence of the carboxamide group contributes to its biological interactions.

PropertyValue
Molecular FormulaC14H6N4O8
Molecular Weight342.22 g/mol
Melting Point267–269 °C
SolubilityInsoluble in water

The biological activity of TNF-COOH is attributed to its interactions with various biomolecules and cellular pathways. Research indicates that it may induce cytotoxic effects and exhibit mutagenic properties. The compound has been shown to interact with proteins involved in cell signaling and gene regulation.

Target Interactions

  • Cytotoxicity : TNF-COOH has demonstrated cytotoxic effects on various cell lines, indicating potential applications in cancer therapy.
  • Genotoxicity : Studies have reported that TNF-COOH induces mutations in prokaryotic and eukaryotic cells, suggesting its role as a mutagenic agent .

Biological Activity Studies

Several studies have explored the biological activity of TNF-COOH, focusing on its effects on different cell types and mechanisms.

Case Study: Genotoxic Effects

A study published in PubMed investigated the genotoxic properties of TNF-COOH using assays on Salmonella typhimurium and Escherichia coli. The findings revealed that TNF-COOH is a potent mutagen, causing both frame-shift and base-pair substitution mutations . In Saccharomyces cerevisiae, the compound's toxicity hindered the detection of genotoxic effects.

Cytotoxic Activity

Another study assessed the cytotoxic effects of TNF-COOH on mouse lymphoma cells and Chinese hamster ovary (CHO) cells. The results indicated that metabolic activation reduced toxicity, highlighting the importance of metabolic pathways in modulating the compound's effects .

Applications in Medicinal Chemistry

The unique properties of TNF-COOH make it a candidate for various applications:

  • Cancer Research : Due to its cytotoxicity, TNF-COOH may be explored as a potential chemotherapeutic agent.
  • Material Science : Its chemical structure allows for incorporation into novel materials, particularly in developing graphene-based composites .

Q & A

Q. Table 1. Cross-Validation of Purity Assessment Methods

MethodParametersLimitationsReference Compounds
HPLCRetention time, peak area (≥95%)Co-elution of impurities4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile
Melting PointΔmp ≤2°CPolymorphism risks2,4,5-Trichloroaniline
¹H NMRIntegration ratio (aromatic protons)Solvent/signal overlap5-(Trifluoromethyl)-1-phenylpyrazole-4-carboxylic acid

Q. Table 2. Stability Study Design Template

ConditionDurationAnalytical EndpointsAcceptable Threshold
40°C/75% RH4 weeksHPLC purity, mass balance≤5% degradation
UV light (300–400 nm)48 hrsUV-Vis spectral shiftΔλmax ≤5 nm

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